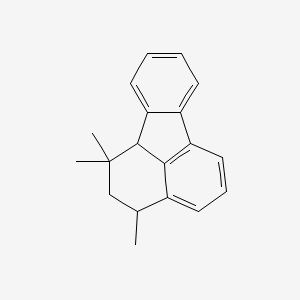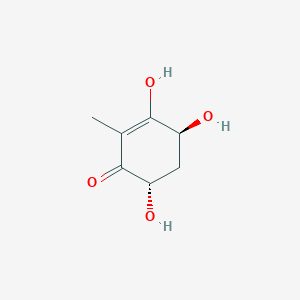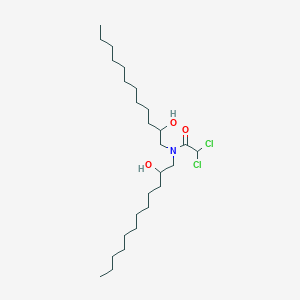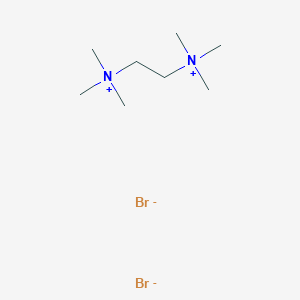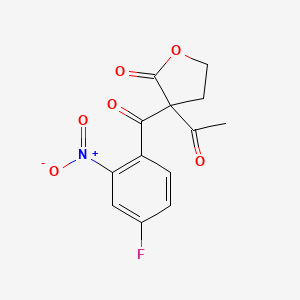
3-Acetyl-3-(4-fluoro-2-nitrobenzoyl)oxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-3-(4-fluoro-2-nitrobenzoyl)oxolan-2-one is a complex organic compound that features a unique combination of functional groups, including an acetyl group, a fluoro-substituted nitrobenzoyl group, and an oxolan-2-one ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-3-(4-fluoro-2-nitrobenzoyl)oxolan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Fluorination: The nitrobenzene derivative is then subjected to fluorination using a suitable fluorinating agent such as hydrogen fluoride or a fluorinating reagent like Selectfluor.
Acetylation: The acetyl group is introduced via acetylation using acetic anhydride in the presence of a catalyst like pyridine.
Cyclization: The final step involves cyclization to form the oxolan-2-one ring, which can be achieved through intramolecular esterification under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
化学反应分析
Types of Reactions
3-Acetyl-3-(4-fluoro-2-nitrobenzoyl)oxolan-2-one undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester linkage in the oxolan-2-one ring can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: Formation of 3-acetyl-3-(4-fluoro-2-aminobenzoyl)oxolan-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of this compound and corresponding carboxylic acid and alcohol.
科学研究应用
3-Acetyl-3-(4-fluoro-2-nitrobenzoyl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-Acetyl-3-(4-fluoro-2-nitrobenzoyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and bioavailability, while the acetyl and oxolan-2-one moieties contribute to its overall reactivity and specificity.
相似化合物的比较
Similar Compounds
3-Acetyl-3-(4-chloro-2-nitrobenzoyl)oxolan-2-one: Similar structure but with a chloro substituent instead of fluoro.
3-Acetyl-3-(4-bromo-2-nitrobenzoyl)oxolan-2-one: Similar structure but with a bromo substituent instead of fluoro.
3-Acetyl-3-(4-methyl-2-nitrobenzoyl)oxolan-2-one: Similar structure but with a methyl substituent instead of fluoro.
Uniqueness
The presence of the fluoro group in 3-Acetyl-3-(4-fluoro-2-nitrobenzoyl)oxolan-2-one imparts unique properties such as increased stability, enhanced reactivity, and potential for specific biological interactions compared to its chloro, bromo, and methyl analogs.
属性
CAS 编号 |
62513-46-6 |
|---|---|
分子式 |
C13H10FNO6 |
分子量 |
295.22 g/mol |
IUPAC 名称 |
3-acetyl-3-(4-fluoro-2-nitrobenzoyl)oxolan-2-one |
InChI |
InChI=1S/C13H10FNO6/c1-7(16)13(4-5-21-12(13)18)11(17)9-3-2-8(14)6-10(9)15(19)20/h2-3,6H,4-5H2,1H3 |
InChI 键 |
POUHKRZBTZFHEY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1(CCOC1=O)C(=O)C2=C(C=C(C=C2)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hexakis[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14515571.png)
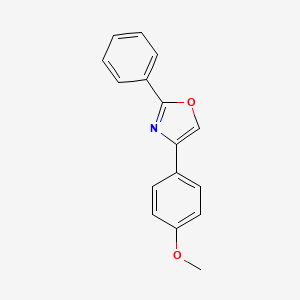
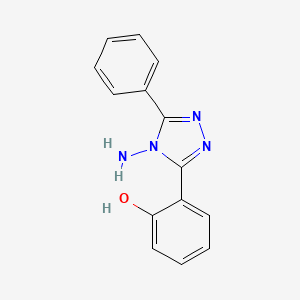
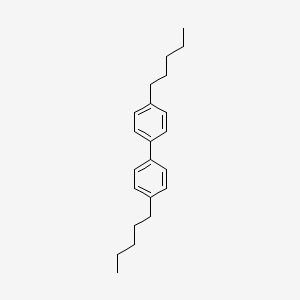
![2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate](/img/structure/B14515600.png)


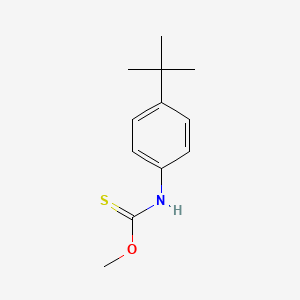
![1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate](/img/structure/B14515614.png)

